molecular formula C21H23NO2 B4197264 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone

1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone

Cat. No. B4197264
M. Wt: 321.4 g/mol
InChI Key: PSVODIFKFQKTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone, also known as ER-β ligand, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the indole family and has been found to have a high affinity for estrogen receptor beta (ER-β).

Mechanism of Action

The mechanism of action of 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone involves its binding to 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ. This binding results in the activation of several signaling pathways, including the PI3K/Akt and MAPK/Erk pathways. These pathways are involved in several physiological processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of several cancer cell lines, including breast cancer and prostate cancer. It has also been found to have a protective effect on bone metabolism and cardiovascular function. In addition, it has been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone in lab experiments include its high affinity for 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ, which makes it a potent ligand for studying the role of 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ in various physiological processes. Its ability to inhibit the growth and proliferation of cancer cells also makes it a useful tool for studying the mechanisms of cancer development and progression. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of breast cancer, prostate cancer, and osteoporosis. Another direction is to study its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more widely available for research purposes.

Scientific Research Applications

1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ, which is a receptor that is involved in several physiological processes, including bone metabolism, cardiovascular function, and immune response. 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanoneβ has also been found to play a role in the development and progression of several diseases, including breast cancer, prostate cancer, and osteoporosis.

properties

IUPAC Name

1-[7-ethyl-1-(3-phenoxypropyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-17-9-7-12-19-20(16(2)23)15-22(21(17)19)13-8-14-24-18-10-5-4-6-11-18/h4-7,9-12,15H,3,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVODIFKFQKTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCCOC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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